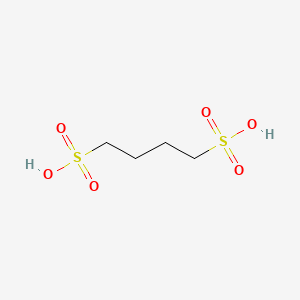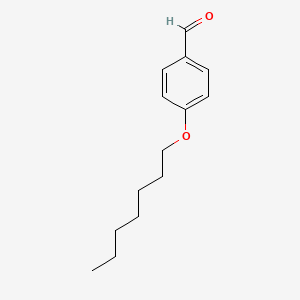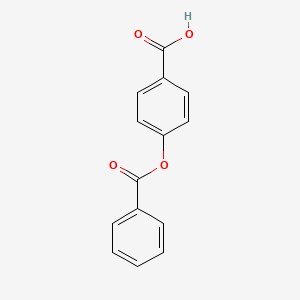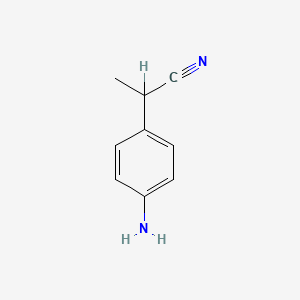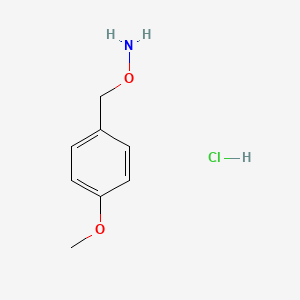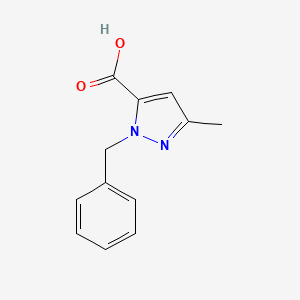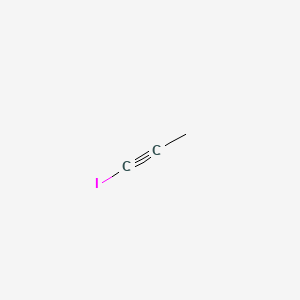
1-Propyne, 1-iodo-
Overview
Description
“1-Propyne, 1-iodo-” also known as “1-Propyn-1-yl iodide” is an organic compound with the linear formula C3H3I . It is a colorless liquid at standard temperature and pressure .
Synthesis Analysis
“1-Propyne, 1-iodo-” can be synthesized by the reaction of propyne with iodine monochloride. Another method for its synthesis is by double elimination from a dihaloalkane .
Molecular Structure Analysis
The molecular structure of “1-Propyne, 1-iodo-” consists of a triple bond between two carbon atoms and a single bond to a third carbon, which in turn is attached to three hydrogen atoms .
Chemical Reactions Analysis
“1-Propyne, 1-iodo-” can undergo various chemical reactions. It can act as a halogenating agent in organic synthesis, adding a halogen atom to a double bond or a triple bond, leading to the formation of new compounds . It can also act as a nucleophile in some reactions, where it can attack an electrophilic center and form a new bond.
Physical And Chemical Properties Analysis
“1-Propyne, 1-iodo-” is a colorless gas at standard temperature and pressure. Its boiling point is -23.2°C, and it has a specific gravity of 0.688 at 20°C (compared to air). This volatile compound is not soluble in water but readily dissolves in organic solvents like ether, alcohol, and acetone .
Scientific Research Applications
Organic Synthesis
1-Iodo-1-propyne is a versatile building block in organic chemistry, particularly in the synthesis of alkynes and alkenes . It is used for electrophilic iodination, which is crucial for creating various biologically active compounds . The iodination process using 1-Iodo-1-propyne can be enhanced by environmentally friendly and atom-efficient oxidants .
Pharmaceutical Research
In pharmaceutical research, 1-Iodo-1-propyne is employed in the hydroboration process to synthesize geminally dialkylated propene derivatives . These derivatives are key intermediates in the creation of pharmaceuticals, including antitumor, antiviral, and antimicrobial agents.
Materials Science
The thermophysical properties of 1-Iodo-1-propyne are critically evaluated for applications in materials science . Its data are essential for understanding the compound’s behavior in various conditions, which is fundamental for developing new materials.
Chemical Engineering
In chemical engineering, 1-Iodo-1-propyne’s thermodynamic data are utilized for process design and simulation . Engineers rely on this information to optimize reactions and processes involving the compound.
Environmental Science
1-Iodo-1-propyne’s role in environmental science is linked to its use in studying microbial communities and biogeochemical cycles . Its derivatives can be used as tracers or probes to understand environmental processes.
Nanotechnology
While specific applications of 1-Iodo-1-propyne in nanotechnology are not directly mentioned, its role in the synthesis of organic compounds could contribute to the development of organic frameworks and nanostructures .
Biochemistry Studies
In biochemistry, 1-Iodo-1-propyne is part of studies involving the hydration of alkynes on keto-functionalized scaffolds, providing insight into mechanistic pathways and regiospecific hydration of internal alkynes .
Industrial Applications
Industrially, 1-Iodo-1-propyne is available at high purity levels and is used in various chemical syntheses. Its properties make it a valuable reagent in the manufacturing of specialty chemicals .
Mechanism of Action
Target of Action
1-Iodo-1-propyne, also known as 1-Propyn-1-yl Iodide, 1-iodoprop-1-yne, or 1-Propyne, 1-iodo-, is a compound with a primary focus on organics . .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects influencing cellular functions and processes .
Safety and Hazards
properties
IUPAC Name |
1-iodoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I/c1-2-3-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUPGXNKUPOSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211457 | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyne, 1-iodo- | |
CAS RN |
624-66-8 | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyne, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and spectroscopic data of 1-iodo-1-propyne?
A1: 1-Iodo-1-propyne is an alkynyl halide with a molecular formula of C3H3I and a molecular weight of 165.96 g/mol. Spectroscopically, it exhibits a characteristic Raman active stretching frequency for the triple bond in the 2200 cm-1 region. [] This region is often complex for disubstituted acetylenes due to the presence of combination frequencies. []
Q2: How does 1-iodo-1-propyne react with dialkylboranes?
A2: 1-Iodo-1-propyne undergoes smooth hydroboration with dialkylboranes, yielding exclusively the Z isomer of (3-chloro-1-iodo-1-propenyl)dialkylboranes. [, ] This reaction highlights the regioselectivity of hydroboration, with the boron atom preferentially adding to the less hindered carbon of the triple bond.
Q3: What synthetic applications does the reaction of 1-iodo-1-propyne with dialkylboranes have?
A3: The hydroboration product of 1-iodo-1-propyne with dialkylboranes serves as a versatile intermediate for synthesizing various geminally dialkylated propene derivatives. [, ] For instance, treating the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide triggers a double alkyl group migration from boron to the α-alkenyl carbon, generating dialkylated allylboranes. [, ] These allylboranes can be further protonolyzed to yield 1,1-dialkyl-1-propenes or oxidized to form 1,1-dialkyl-2-propen-1-ols. [, ]
Q4: Can Grignard reagents react with the hydroboration product of 1-iodo-1-propyne?
A4: Yes, reacting (Z)-(3-chloro-1-iodo-1-propenyl)dicyclohexylborane with Grignard reagents, followed by protonolysis with acetic acid, produces 3-alkyl-3-cyclohexyl-1-propenes. [, ] Notably, the alkyl group in the final product originates from the Grignard reagent, demonstrating the versatility of this synthetic route for incorporating different alkyl groups into the propene structure. [, ]
Q5: How does 1-iodo-1-propyne behave when adsorbed on a silver surface?
A5: When adsorbed on a silver surface, 1-iodo-1-propyne undergoes a series of fascinating transformations. [] Initially, it undergoes C-Br bond scission and a [, ]-sigmatropic rearrangement to form the allenyl species (Ag-CH=C=CH2). [] This surface-bound allenyl can then either be hydrogenated to allene or undergo a [, ]-hydrogen shift to form the methylacetylide species (Ag-C≡C-CH3). [] This propargyl-allenyl-acetylide rearrangement on the silver surface highlights the complex reactivity of 1-iodo-1-propyne in heterogeneous catalysis.
Q6: What is the significance of the multiple rearrangements observed for 1-iodo-1-propyne on silver?
A6: The observed propargyl-allenyl-acetylide rearrangements of 1-iodo-1-propyne on silver provide valuable insights into the bonding and reactivity of C3 fragments on metal surfaces. [] Understanding these processes is crucial for developing new catalytic reactions involving unsaturated hydrocarbons, particularly for C-C bond formation and functionalization. The migration of the triple bond from the terminal position into the chain, facilitated by the metal surface, expands the possibilities for designing controlled and selective organic transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
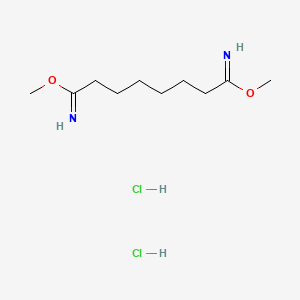
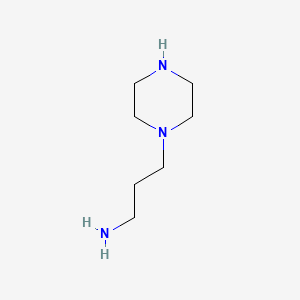
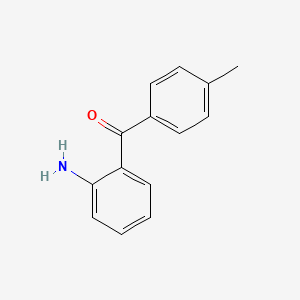
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
